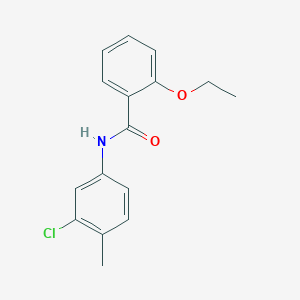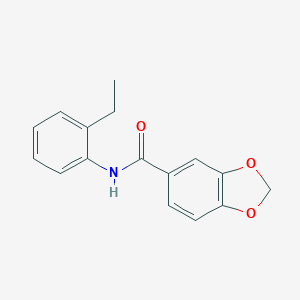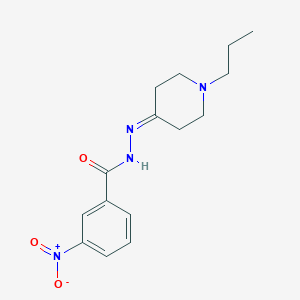
3-nitro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 1-propyl-4-piperidone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide, reaction temperature around 60°C.
Oxidation: Hydrogen peroxide, acetic acid as solvent, reaction temperature around 40°C.
Major Products Formed
Reduction: 3-amino-N’-(1-propyl-4-piperidinylidene)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and benzohydrazide moiety also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N’-(1-methyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-ethyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-butyl-4-piperidinylidene)benzohydrazide
Uniqueness
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group on the piperidine ring provides a balance between hydrophobicity and steric hindrance, making it a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C15H20N4O3 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
3-nitro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H20N4O3/c1-2-8-18-9-6-13(7-10-18)16-17-15(20)12-4-3-5-14(11-12)19(21)22/h3-5,11H,2,6-10H2,1H3,(H,17,20) |
InChI Key |
KUFMKAOVPOKKHS-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



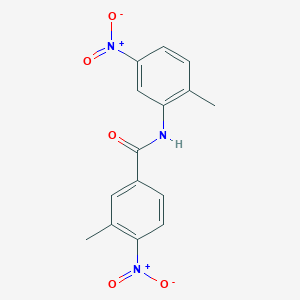
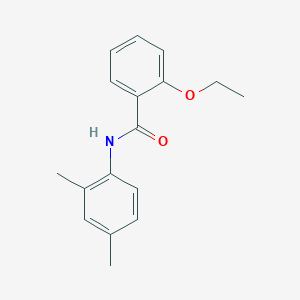
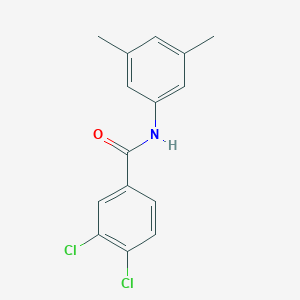
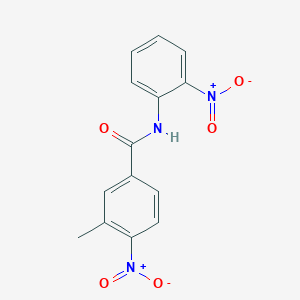
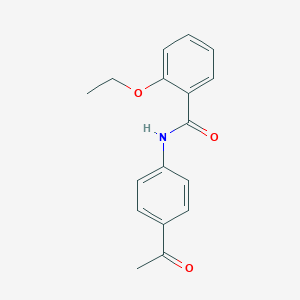
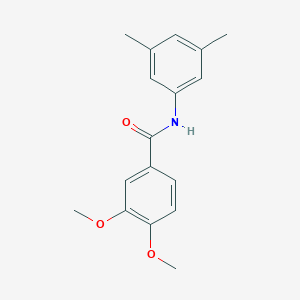
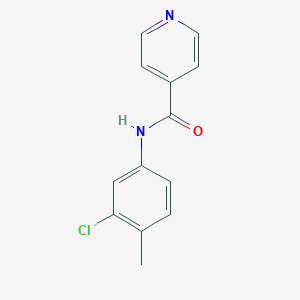
![2-fluoro-N-[4-({4-[(2-fluorobenzoyl)amino]cyclohexyl}methyl)cyclohexyl]benzamide](/img/structure/B336688.png)
![2-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B336695.png)
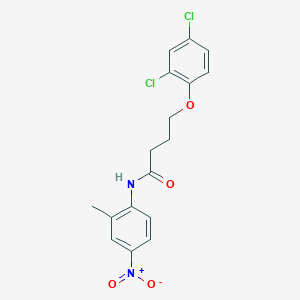
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B336698.png)
